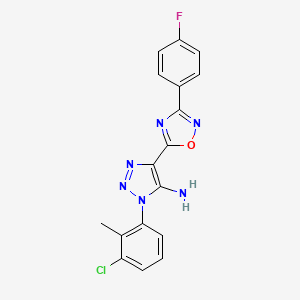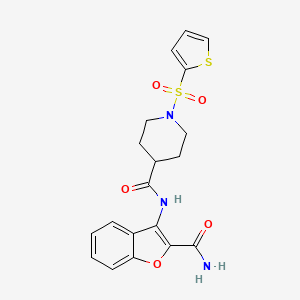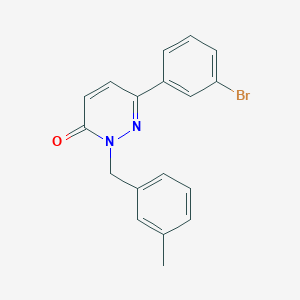![molecular formula C17H15ClN2O3S3 B3410985 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide CAS No. 899967-89-6](/img/structure/B3410985.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
Descripción general
Descripción
The compound “5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine” is somewhat similar to the one you’re asking about . It’s a chemical with the molecular formula C7H4BrClN2S2 and a molecular weight of 295.61 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine” has a complex structure with multiple rings .Physical and Chemical Properties Analysis
The compound “5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine” has a predicted boiling point of 424.9±40.0 °C and a predicted density of 1.879±0.06 g/cm3 .Mecanismo De Acción
Target of Action
Similar thiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting enzymes such as cox-1, cox-2, and 5-lox .
Mode of Action
It is known that cox-2 inhibitors, like some thiazole derivatives, work by reducing the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever .
Biochemical Pathways
The inhibition of cox-2 can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, thereby reducing inflammation .
Result of Action
The inhibition of cox-2 by similar thiazole derivatives can lead to a reduction in inflammation, which could potentially be beneficial in the treatment of conditions such as arthritis .
Análisis Bioquímico
Biochemical Properties
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These interactions are essential for its potential anti-inflammatory properties. Additionally, this compound binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation and immune responses, such as the nuclear factor-kappa B (NF-κB) pathway . By affecting these pathways, this compound can alter the expression of genes involved in inflammatory responses and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it inhibits the activity of COX-2 and 5-LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit inflammatory pathways without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as liver damage or gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects but may increase toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to the inhibition of pro-inflammatory mediators . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, by inhibiting COX-2 and 5-LOX, this compound reduces the production of prostaglandins and leukotrienes, which are important mediators of inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which can affect its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in inflammatory pathways and cellular metabolism. The localization of this compound can influence its efficacy and specificity in modulating cellular processes.
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c1-10(2)26(22,23)12-5-3-4-11(8-12)16(21)20-17-19-13(9-24-17)14-6-7-15(18)25-14/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXGQDROGPUNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B3410908.png)
![2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B3410914.png)


![N,1-bis(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3410924.png)
![N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3410931.png)
![1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3410935.png)
![1-(4-methoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3410941.png)
![1-(2,5-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3410949.png)
![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B3410963.png)
![5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B3410967.png)
![2,5-dichloro-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B3410980.png)
![N-(3,4-difluorophenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B3410990.png)

